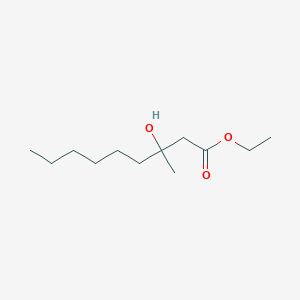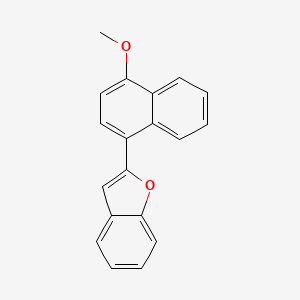
2-(4-methoxynaphthalen-1-yl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxynaphthalen-1-yl)benzofuran is an organic compound that belongs to the class of benzofurans, which are known for their diverse biological activities. This compound features a benzofuran ring fused with a methoxynaphthalene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-hydroxyphenyl ketones with appropriate naphthalene derivatives under acidic or basic conditions . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxynaphthalen-1-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans and naphthalenes, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-methoxynaphthalen-1-yl)benzofuran involves its interaction with various molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on proteins and enzymes makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxynaphthalen-1-yl)prop-2-enyl acetate
- N-hydroxy-N-naphthalen-2-ylformamide
- N-(4-Methoxynaphthalen-1-yl)-2-phenoxyacetamide
Uniqueness
What sets 2-(4-methoxynaphthalen-1-yl)benzofuran apart from similar compounds is its unique structural combination of a benzofuran ring with a methoxynaphthalene moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
Properties
CAS No. |
61639-30-3 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-1-benzofuran |
InChI |
InChI=1S/C19H14O2/c1-20-18-11-10-16(14-7-3-4-8-15(14)18)19-12-13-6-2-5-9-17(13)21-19/h2-12H,1H3 |
InChI Key |
AFNLWNQKOCZYHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


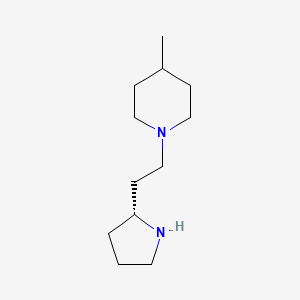
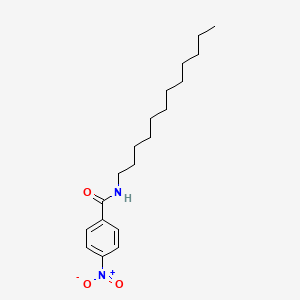
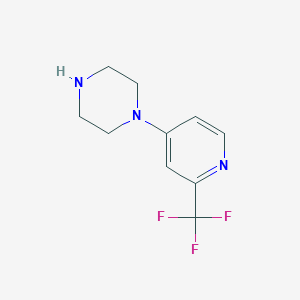
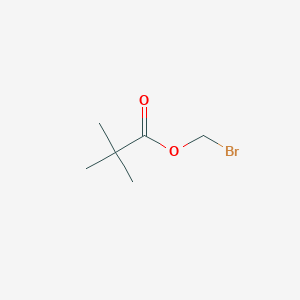

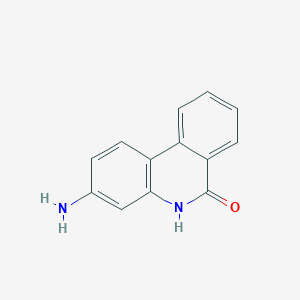
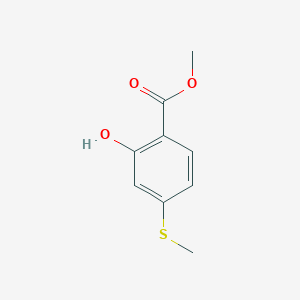
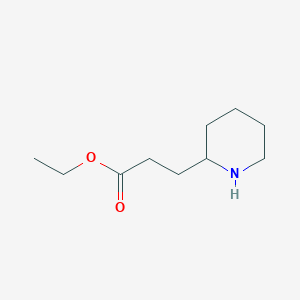
![N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8774321.png)
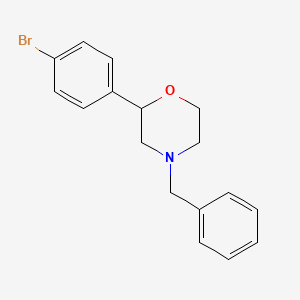
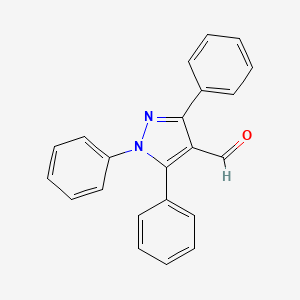

![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
